![molecular formula C25H23N3O2 B5145227 2-METHYL-7-{[4-(PROP-2-EN-1-YLOXY)PHENYL][(PYRIDIN-2-YL)AMINO]METHYL}QUINOLIN-8-OL](/img/structure/B5145227.png)
2-METHYL-7-{[4-(PROP-2-EN-1-YLOXY)PHENYL][(PYRIDIN-2-YL)AMINO]METHYL}QUINOLIN-8-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-METHYL-7-{[4-(PROP-2-EN-1-YLOXY)PHENYL][(PYRIDIN-2-YL)AMINO]METHYL}QUINOLIN-8-OL is a complex organic compound that features a quinoline core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-7-{[4-(PROP-2-EN-1-YLOXY)PHENYL][(PYRIDIN-2-YL)AMINO]METHYL}QUINOLIN-8-OL typically involves multi-step organic reactionsCommon reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) and toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for industrial-scale synthesis.
化学反应分析
Types of Reactions
2-METHYL-7-{[4-(PROP-2-EN-1-YLOXY)PHENYL][(PYRIDIN-2-YL)AMINO]METHYL}QUINOLIN-8-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the quinoline and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Dimethylformamide (DMF), toluene, ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the compound.
科学研究应用
2-METHYL-7-{[4-(PROP-2-EN-1-YLOXY)PHENYL][(PYRIDIN-2-YL)AMINO]METHYL}QUINOLIN-8-OL has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound serves as a chemical probe for studying biological processes and interactions at the molecular level.
作用机制
The mechanism of action of 2-METHYL-7-{[4-(PROP-2-EN-1-YLOXY)PHENYL][(PYRIDIN-2-YL)AMINO]METHYL}QUINOLIN-8-OL involves its interaction with specific molecular targets and pathways. The quinoline and pyridine moieties can bind to various enzymes and receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to changes in cellular functions and processes .
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Compounds like 2-methylquinoline and 8-hydroxyquinoline share structural similarities with 2-METHYL-7-{[4-(PROP-2-EN-1-YLOXY)PHENYL][(PYRIDIN-2-YL)AMINO]METHYL}QUINOLIN-8-OL.
Pyridine Derivatives: Compounds such as 2-aminopyridine and 2-pyridylmethanol are structurally related.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and the resulting biological activity. The presence of both quinoline and pyridine moieties, along with the prop-2-en-1-yloxy phenyl group, provides a distinct chemical profile that can be exploited for various applications.
属性
IUPAC Name |
2-methyl-7-[(4-prop-2-enoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-3-16-30-20-12-9-18(10-13-20)23(28-22-6-4-5-15-26-22)21-14-11-19-8-7-17(2)27-24(19)25(21)29/h3-15,23,29H,1,16H2,2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCVVXPBOOEDGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2O)C(C3=CC=C(C=C3)OCC=C)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
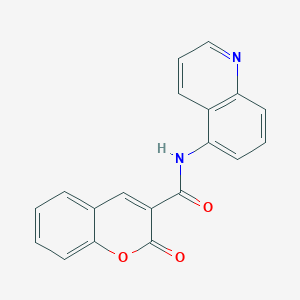
![2-({5-[(2,6-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-fluorophenyl)acetamide](/img/structure/B5145147.png)
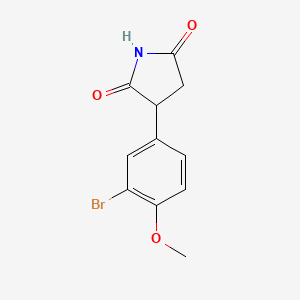
![(Z)-3-[(5-bromopyridin-2-yl)amino]-2-(5-chloro-1,3-benzoxazol-2-yl)prop-2-enal](/img/structure/B5145157.png)

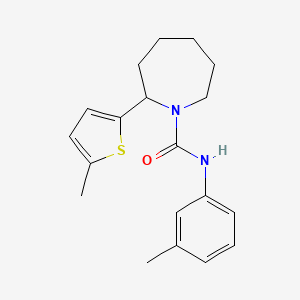
![2,6-Ditert-butyl-4-[2-(4-nitrophenyl)benzimidazol-1-yl]phenol](/img/structure/B5145187.png)
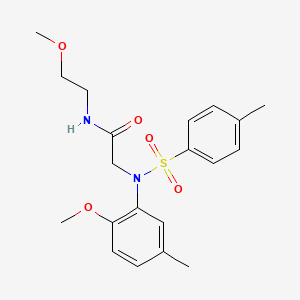
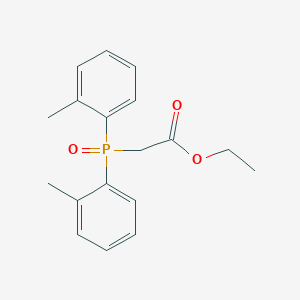
![N-cyclopropyl-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5145202.png)
![1-{[3-(1H-benzimidazol-2-ylthio)-4-nitrophenyl]amino}-2-propanol](/img/structure/B5145209.png)
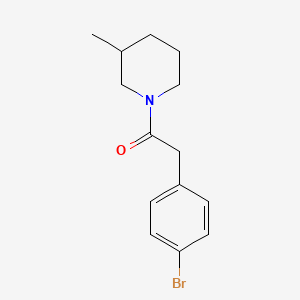
![N-[2-(1H-pyrazol-1-yl)ethyl]-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5145232.png)
![N,N-diethyl-1-[(4-hydroxy-3-iodo-5-methoxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B5145240.png)
